Cas no 1869-40-5 (3,3-difluoro-2-hydroxy-2-methylpropanoic acid)

3,3-Difluoro-2-hydroxy-2-methylpropanoic acid is a fluorinated carboxylic acid derivative characterized by its unique structural features, including a difluoromethyl group and a hydroxyl substituent at the α-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile building block for pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it valuable in drug design. The hydroxyl group offers a reactive site for further functionalization, enabling diverse derivatization pathways. Its well-defined stereochemistry and high purity make it suitable for precision applications in research and industrial synthesis.
3,3-difluoro-2-hydroxy-2-methylpropanoic acid structure
1869-40-5 structure
Product name:3,3-difluoro-2-hydroxy-2-methylpropanoic acid
CAS No:1869-40-5
MF:C4H6F2O3
MW:140.085448741913
MDL:MFCD19228764
CID:2921670
PubChem ID:14786032

3,3-difluoro-2-hydroxy-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-2-hydroxy-2-methylpropanoic acid
    • AKOS006380538
    • SCHEMBL4607590
    • EN300-104967
    • 1869-40-5
    • 2-hydroxy-2-difluoromethylpropionic acid
    • MDL: MFCD19228764
    • Inchi: InChI=1S/C4H6F2O3/c1-4(9,2(5)6)3(7)8/h2,9H,1H3,(H,7,8)
    • InChI Key: IGCQAJNFEBAMJJ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 140.02850037Da
  • Monoisotopic Mass: 140.02850037Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 57.5Ų

3,3-difluoro-2-hydroxy-2-methylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-104967-0.1g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5 95%
0.1g
$366.0 2023-10-28
Enamine
EN300-104967-2.5g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5 95%
2.5g
$2071.0 2023-10-28
Enamine
EN300-104967-5.0g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5
5g
$3065.0 2023-06-10
eNovation Chemicals LLC
Y1133350-1g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5 95%
1g
$2000 2024-07-23
Enamine
EN300-104967-10g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5 95%
10g
$4545.0 2023-10-28
Enamine
EN300-104967-0.05g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5 95%
0.05g
$245.0 2023-10-28
Enamine
EN300-104967-10.0g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5
10g
$4545.0 2023-06-10
Enamine
EN300-104967-0.25g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5 95%
0.25g
$524.0 2023-10-28
Enamine
EN300-104967-0.5g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5 95%
0.5g
$824.0 2023-10-28
Enamine
EN300-104967-1.0g
3,3-difluoro-2-hydroxy-2-methylpropanoic acid
1869-40-5
1g
$1057.0 2023-06-10

Additional information on 3,3-difluoro-2-hydroxy-2-methylpropanoic acid

Professional Introduction to 3,3-difluoro-2-hydroxy-2-methylpropanoic acid (CAS No. 1869-40-5)

3,3-difluoro-2-hydroxy-2-methylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1869-40-5, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including two fluorine atoms and a hydroxyl group on a branched chain, exhibits distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

The molecular structure of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid consists of a three-carbon backbone with fluorine substituents at the 3-position and a hydroxyl group at the 2-position. This arrangement imparts both steric hindrance and electronic effects that can influence its reactivity and biological activity. The presence of fluorine atoms is particularly noteworthy, as fluorine is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.

In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated compounds due to their favorable properties. 3,3-difluoro-2-hydroxy-2-methylpropanoic acid has been studied for its potential applications in the synthesis of various bioactive molecules. Its structural motif is reminiscent of certain natural products and drug scaffolds, suggesting that it could serve as a versatile building block for the development of novel therapeutic agents.

One of the most compelling aspects of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid is its role in the synthesis of fluorinated carboxylic acids, which are crucial intermediates in many drug formulations. Fluorinated carboxylic acids often exhibit improved pharmacological properties, such as increased lipophilicity and resistance to enzymatic degradation. Researchers have leveraged these characteristics to design molecules with enhanced efficacy and reduced side effects.

Recent studies have highlighted the utility of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid in the development of anti-inflammatory agents. The combination of fluorine substitution and hydroxyl functionality provides a scaffold that can interact with biological targets in a manner similar to known anti-inflammatory drugs. Additionally, the compound’s ability to undergo further functionalization makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing its biological activity.

The synthesis of 3,3-difluoro-2-hydroxy-2-methylpropanoic acid has been optimized through various chemical pathways, including fluorination techniques and carboxylation reactions. These synthetic strategies not only highlight the compound’s synthetic accessibility but also demonstrate its potential as a platform for exploring new chemical space. Advances in catalytic methods have further streamlined the production process, making it more efficient and scalable for industrial applications.

From a medicinal chemistry perspective, 3,3-difluoro-2-hydroxy-2-methylpropanoic acid has been incorporated into libraries of compounds screened for biological activity. Preliminary findings suggest that derivatives of this compound may exhibit promising properties in areas such as pain management and immunomodulation. The ability to modify its structure while retaining key pharmacophoric elements opens up numerous possibilities for drug discovery.

The impact of fluorine substitution on the electronic properties of organic molecules is well-documented, and 3,3-difluoro-2-hydroxy-2-methylpropanoic acid is no exception. The electron-withdrawing nature of fluorine atoms can influence reaction mechanisms and enhance binding interactions with biological targets. This characteristic has been exploited in the design of small molecules that require precise control over their electronic environment to achieve desired pharmacological effects.

In conclusion, 3,3-difluoro-2-hydroxy-2-methylpropanoic acid (CAS No. 1869-40-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its versatility as a synthetic intermediate, make it a valuable asset for chemists and biologists alike. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play an important role in the development of next-generation therapeutics.

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